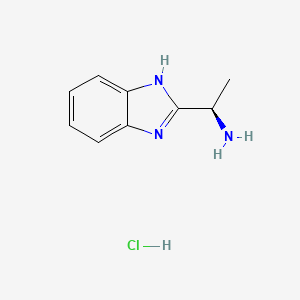

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHWHWCRHSKBOZ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712327 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-45-3 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Overview: Navigating the Synthesis of a Key Chiral Intermediate

An In-depth Technical Guide to the Synthesis of (R)-1-(1H-Benzimidazol-2-YL)ethylamine Hydrochloride

This compound is a critical chiral building block in medicinal chemistry. The benzimidazole core is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, antiviral, and anticancer drugs[1][2]. The specific (R)-configuration of the ethylamine side chain often imparts stereospecific interactions with biological targets, making enantiomerically pure synthesis paramount for drug development and efficacy.

The primary challenge in synthesizing this molecule lies in the precise control of the stereochemistry at the α-carbon of the ethylamine group. This guide will explore the two predominant strategies for achieving high enantiomeric purity:

-

Asymmetric Synthesis: The direct formation of the desired (R)-enantiomer through stereoselective reactions, primarily asymmetric reductive amination. This approach is elegant and atom-economical.

Both pathways converge on a common, indispensable precursor: 2-acetylbenzimidazole . Therefore, a reliable synthesis of this key intermediate is the foundational first stage of the overall process.

Synthesis of the Foundational Precursor: 2-Acetylbenzimidazole

The synthesis of 2-acetylbenzimidazole is a well-documented process, most commonly achieved via a two-step sequence involving the condensation of an o-phenylenediamine with a lactate source, followed by oxidation.

The Phillips-Ladenburg Condensation and Subsequent Oxidation

This classical approach remains one of the most efficient methods for preparing the benzimidazole core with the required ethyl side-chain precursor.

-

Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole. This step involves the condensation of o-phenylenediamine with lactic acid. The reaction is typically carried out under acidic conditions (e.g., 4N HCl) with heating, which facilitates the cyclization to form the benzimidazole ring system.[3][4]

-

Step 2: Oxidation to 2-acetylbenzimidazole. The secondary alcohol of 2-(α-hydroxyethyl)benzimidazole is then oxidized to the corresponding ketone. Various oxidizing agents have been successfully employed, including potassium dichromate in dilute sulfuric acid, manganese dioxide, and ceric ammonium nitrate (CAN).[5] Potassium dichromate in an acidic medium has been reported to provide high yields, often around 72%.[4][5] A critical aspect of this step is the careful neutralization of the acid after the reaction to facilitate product isolation.[5]

Experimental Protocol: Synthesis of 2-Acetylbenzimidazole

Part A: 2-(α-hydroxyethyl)benzimidazole

-

To a round-bottom flask, add o-phenylenediamine (1.0 eq) and lactic acid (1.1 eq).

-

Slowly add 4N hydrochloric acid while stirring.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture with a concentrated ammonium hydroxide solution to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-(α-hydroxyethyl)benzimidazole.[4]

Part B: 2-Acetylbenzimidazole

-

Dissolve the 2-(α-hydroxyethyl)benzimidazole (1.0 eq) from the previous step in a suitable amount of dilute sulfuric acid in a round-bottom flask, cooling in an ice bath.

-

Prepare a solution of potassium dichromate (K₂Cr₂O₇) (approx. 1.0-1.2 eq) in water.

-

Add the potassium dichromate solution dropwise to the stirred benzimidazole solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture in an ice bath and carefully neutralize with a concentrated ammonium hydroxide solution to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-acetylbenzimidazole.[4][5]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [6] |

| Molecular Weight | 160.17 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Melting Point | ~195-197 °C | [4] |

Pathway I: Asymmetric Synthesis

The most direct route to (R)-1-(1H-Benzimidazol-2-YL)ethylamine is through asymmetric reductive amination of 2-acetylbenzimidazole. This method constructs the chiral center in a single, stereocontrolled step.

Principle and Mechanism

This strategy involves the condensation of the ketone (2-acetylbenzimidazole) with an ammonia source to form a prochiral imine intermediate in situ. This imine is then reduced by a chiral catalyst system, which preferentially adds hydrogen to one face of the C=N double bond, leading to an excess of one enantiomer.

Catalyst Systems and Conditions

Highly effective catalyst systems for this transformation often involve a transition metal, such as palladium or iridium, complexed with a chiral ligand. For instance, a patent describes the use of a Palladium catalyst with (R)-BINAP (a chiral phosphine ligand) for the hydrogenation of a prochiral imine derivative, achieving an enantiomeric excess (ee) of over 98%.[1]

-

Catalyst: Pd/(R)-BINAP (or similar chiral phosphine-metal complex)

-

Reducing Agent: Hydrogen gas (H₂)

-

Conditions: Typical conditions involve moderate hydrogen pressure (e.g., 5 bar) and elevated temperatures (e.g., 50°C).[1]

Experimental Protocol: Asymmetric Reductive Amination

-

In a high-pressure reactor, charge 2-acetylbenzimidazole (1.0 eq), an ammonia source (e.g., ammonium acetate), and a suitable solvent (e.g., methanol).

-

Add the chiral catalyst, for example, a pre-formed Pd/(R)-BINAP complex (typically 0.1-1 mol%).

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 bar).

-

Heat the reaction mixture to the target temperature (e.g., 50°C) and stir until the reaction is complete (monitored by HPLC).

-

Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is the (R)-1-(1H-Benzimidazol-2-YL)ethylamine, which can be purified further or directly converted to the hydrochloride salt.

Visualization: Asymmetric Synthesis Workflow

Caption: Asymmetric synthesis via reductive amination.

Pathway II: Racemic Synthesis and Chiral Resolution

An alternative and highly practical approach is to first synthesize the racemic amine and then separate the two enantiomers. This is often preferred in industrial settings due to the lower cost of reagents and catalysts, despite the inherent 50% theoretical yield limit for the desired enantiomer without a racemization-recycle loop.

Synthesis of Racemic 1-(1H-Benzimidazol-2-YL)ethylamine

The synthesis of the racemic mixture is a straightforward reductive amination using achiral reagents.

-

Dissolve 2-acetylbenzimidazole (1.0 eq) and a suitable ammonium salt (e.g., ammonium acetate) in a solvent like methanol.

-

Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water, and remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate to yield the racemic amine.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a cornerstone technique in stereochemistry. It leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These salts have different solubilities, allowing one to be selectively crystallized.[7]

-

Common Resolving Agents: For resolving basic amines, chiral acids are used. L-(+)-Tartaric acid is a common and effective choice for this particular separation.[1] Other options include dibenzoyltartaric acid and mandelic acid.[7]

Experimental Protocol: Chiral Resolution

-

Dissolve the racemic 1-(1H-Benzimidazol-2-YL)ethylamine (1.0 eq) in a suitable solvent, such as an ethanol/water mixture.[1]

-

In a separate flask, dissolve the chiral resolving agent, for example, L-(+)-tartaric acid (0.5-1.0 eq), in the same solvent system, heating gently if necessary.

-

Add the resolving agent solution to the racemic amine solution.

-

Allow the solution to cool slowly to room temperature, and then potentially cool further in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. This solid is the enriched diastereomeric salt (e.g., (R)-amine-L-tartrate). The enantiomeric purity can be enhanced by recrystallization.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and dissolve the tartrate salt.

-

Extract the free (R)-amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched product.

Visualization: Chiral Resolution Workflow

Caption: Chiral resolution by diastereomeric salt formation.

Final Step: Hydrochloride Salt Formation

For improved stability, handling, and solubility, the final enantiomerically pure free amine is converted to its hydrochloride salt.

Experimental Protocol

-

Dissolve the purified (R)-1-(1H-Benzimidazol-2-YL)ethylamine in a suitable anhydrous solvent such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry for a period (e.g., 1 hour) to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.[8]

Summary and Comparison of Synthetic Pathways

| Parameter | Asymmetric Synthesis | Racemic Synthesis & Resolution |

| Overall Yield | Potentially high (can exceed 50%) | Theoretically limited to 50% (without racemization) |

| Atom Economy | High | Low (discards one enantiomer) |

| Reagent Cost | High (chiral catalysts/ligands) | Generally lower (bulk resolving agents) |

| Process Steps | Fewer steps | More steps (synthesis, resolution, liberation) |

| Scalability | Can be challenging due to catalyst cost/sensitivity | Well-established and robust for large scale |

| Enantiopurity | Can achieve very high ee (>98%) directly[1] | High ee is achievable through recrystallization |

Conclusion

The synthesis of this compound is a well-defined process that hinges on the strategic management of stereochemistry. The choice between direct asymmetric synthesis and classical resolution depends on project-specific factors such as scale, cost of goods, and available technology. The asymmetric approach offers an elegant and efficient route, while the resolution pathway provides a robust and often more accessible alternative. Both methods rely on the successful initial synthesis of the key 2-acetylbenzimidazole precursor, underscoring its importance in the overall synthetic campaign. This guide provides the fundamental chemical principles and validated protocols necessary for researchers and drug development professionals to successfully synthesize this valuable chiral intermediate.

References

-

ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Retrieved from [Link]

-

Ramaiah, K., Grossert, J. S., Hooper, D. L., Dubey, P. K., & Ramanatham, J. (1999). Studies on synthesis of 2-acetylbenzimidazole and related benzimidazole derivatives. Zenodo. [Link]

-

Studies on preparation of 2-Acetylbenzimidazole. (2014). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. (n.d.). Retrieved from [Link]

-

Synthesis of (+)-N-(1-phenylethyl)acetamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2020). Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved from [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). National Institutes of Health. [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]

-

2-Amino-1-phenylethanol. (n.d.). Chem-Impex. Retrieved from [Link]

-

(1H-Benzodiazol-2-ylmethyl)diethylamine. (2023). ResearchGate. Retrieved from [Link]

-

Phenylethanolamine. (n.d.). PubChem. Retrieved from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2021). National Institutes of Health. [Link]

-

Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. (2015). Oriental Journal of Chemistry. [Link]

-

Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. (1990). PubMed. [Link]

-

2-Aminobenzimidazole Organocatalyzed Asymmetric Amination of Cyclic 1,3-Dicarbonyl Compounds. (2017). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. One moment, please... [biointerfaceresearch.com]

- 6. nbinno.com [nbinno.com]

- 7. onyxipca.com [onyxipca.com]

- 8. chemscene.com [chemscene.com]

physicochemical properties of (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-(1H-Benzimidazol-2-YL)ethylamine Hydrochloride

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] this compound is a chiral building block that has garnered significant interest for its utility in synthesizing more complex, biologically active molecules.[1][4] The presence of a chiral center, a basic ethylamine side chain, and the benzimidazole ring system imparts a unique set of physicochemical properties that are critical to its application in drug discovery and development.

A thorough understanding of these properties is not merely an academic exercise; it is fundamental to every stage of the pharmaceutical development pipeline, from initial screening and lead optimization to formulation and clinical performance.[5][6][7] Properties such as solubility, pKa, and solid-state characteristics directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and manufacturability.[8][9][10] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core , detailed protocols for their experimental determination, and insights into their implications for pharmaceutical development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation upon which all other physicochemical characterization is built.

Core Data

| Property | Value | Source |

| Chemical Name | This compound | [1][11] |

| Synonyms | (1R)-1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride | [12][13] |

| CAS Number | 1234996-74-7 | [1][11][13][14] |

| Molecular Formula | C₉H₁₂ClN₃ | [1][11][14][15] |

| Molecular Weight | 197.66 g/mol | [11][13][14][15] |

| Appearance | Typically an off-white to yellow or blue solid/crystalline powder. | [4][16][17] |

Structural Analysis

The structure of this compound comprises three key features that dictate its chemical behavior:

-

The Benzimidazole Ring: A fused bicyclic aromatic heterocycle containing two nitrogen atoms. This system is largely planar and electron-rich, capable of participating in π-π stacking and hydrogen bonding.[1]

-

The (R)-Ethylamine Side Chain: This chiral substituent at the 2-position of the benzimidazole ring is crucial. The primary amine is a key basic center, and its stereochemistry is critical for specific interactions with chiral biological targets like enzymes and receptors.[1]

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which significantly enhances its aqueous solubility and stability compared to the free base form. This is a common strategy in drug development for basic compounds.

Key Physicochemical Properties

The interplay of the structural features defines the compound's behavior in both solid and solution states.

Solid-State Properties

Solid-state properties are critical for the stability, storage, and formulation of an active pharmaceutical ingredient (API).[18]

-

Melting Point: The melting point is a key indicator of purity and lattice energy. For this compound, the exact value must be determined experimentally. A sharp melting range is indicative of high purity.

-

Crystallinity and Polymorphism: Crystalline solids are generally preferred in drug development for their stability.[18] However, the possibility of polymorphism—the existence of multiple crystal forms—must be investigated. Different polymorphs can have different solubilities, dissolution rates, and stability, posing a significant risk to product consistency and bioavailability.

-

Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the air. As a hydrochloride salt, the compound may exhibit some degree of hygroscopicity. This property must be quantified as it can affect powder flow, stability, and formulation processing.

Solution Properties

Solution properties are paramount as they govern how the drug behaves in biological fluids.[6]

-

Acidity Constant (pKa): The pKa value indicates the strength of an acid or base. This molecule has two primary basic centers: the primary amine of the ethylamine side chain (expected pKa ~9-10) and the imidazole nitrogen (expected pKa ~5-6). The hydrochloride form means these groups are protonated. Knowing the pKa values is essential for predicting the ionization state of the drug at different physiological pH values, which in turn dictates solubility and permeability.

-

Solubility: As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be highly pH-dependent. Solubility will be highest at low pH (where the molecule is fully protonated and cationic) and will decrease significantly as the pH increases above its pKa values, causing the less soluble free base to precipitate. A pH-solubility profile is therefore a mandatory characterization step.[9]

-

Partition and Distribution Coefficients (LogP & LogD):

-

LogP (Partition Coefficient): This measures the lipophilicity of the neutral form of the molecule. A calculated LogP value for the free base is approximately 2.0.[11]

-

LogD (Distribution Coefficient): This is the more physiologically relevant parameter, as it measures the lipophilicity of the compound at a specific pH, accounting for all ionic species. For this basic compound, the LogD value will be significantly lower than the LogP at acidic pH (e.g., in the stomach) and will approach the LogP value at pH values well above the highest pKa. The balance between solubility and lipophilicity is a critical factor for oral absorption.[19]

-

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for:

-

Aromatic protons on the benzimidazole ring (typically in the 7.0-8.0 ppm range).

-

The methine (CH) and methyl (CH₃) protons of the ethylamine side chain, which would appear as a quartet and a doublet, respectively, due to spin-spin coupling.

-

Broad, exchangeable signals for the N-H protons of the imidazole and the protonated amine (-NH₃⁺).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms, with signals corresponding to the aromatic carbons of the benzimidazole ring and the aliphatic carbons of the ethylamine side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations from the imidazole and amine groups (broad bands in the 3400-2800 cm⁻¹ region).

-

C=N and C=C stretching vibrations from the aromatic benzimidazole ring (around 1650-1450 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (161.22 g/mol ) upon loss of HCl. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocols for Core Properties

The following protocols outline standard methodologies for characterizing the key physicochemical properties.

Protocol 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a precise melting point (Tₒₙₛₑₜ, Tₚₑₐₖ) and the enthalpy of fusion (ΔHբ), which can reveal information about crystal lattice energy and detect polymorphic transitions.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge, typically from room temperature to a temperature well above the expected melting point.

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

-

Protocol 2: Determination of pH-Dependent Aqueous Solubility

-

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. For an ionizable compound, this must be performed across a range of pH values to generate a complete profile.

-

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Addition: Add an excess amount of the compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, allow the suspensions to settle. Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Plotting: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

-

Protocol 3: Determination of pKa via Potentiometric Titration

-

Rationale: This method directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa values.

-

Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) if starting with the hydrochloride salt. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

-

Implications for Drug Development

The physicochemical profile directly informs strategies for developing a successful drug product.

-

Route of Administration: The compound's reasonable lipophilicity (LogP ~2) and expected good aqueous solubility at low pH suggest potential for oral administration. However, the sharp drop in solubility at higher pH could lead to precipitation in the small intestine, a key consideration for formulation design.

-

Formulation Strategy: To overcome pH-dependent solubility issues, formulation strategies such as the use of solubility enhancers, amorphous solid dispersions, or enabling salt forms might be necessary. The solid-state properties (polymorphism, hygroscopicity) will dictate the choice of excipients and the manufacturing process (e.g., direct compression vs. wet granulation).[9][20]

-

Pharmacokinetics: The pKa and LogD at physiological pH (7.4) will govern the rate and extent of absorption across the gut wall, distribution into tissues, and potential to cross the blood-brain barrier.

-

Candidate Selection: Early characterization, as outlined in this guide, is a critical part of preformulation studies.[9][21] It allows for early identification of potential liabilities (e.g., poor solubility, instability, problematic solid form) and enables a data-driven approach to selecting the best drug candidates for further development.[8]

Conclusion

This compound is a valuable chiral intermediate with a physicochemical profile characteristic of a basic, ionizable compound intended for pharmaceutical use. Its properties are defined by the interplay between the benzimidazole core, the basic ethylamine side chain, and its hydrochloride salt form. A comprehensive characterization of its solid-state and solution properties is not optional but essential for mitigating development risks and rationally designing a safe, stable, and effective drug product. The experimental frameworks and scientific insights provided in this guide serve as a robust foundation for researchers to unlock the full therapeutic potential of this and similar benzimidazole-based molecules.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery.

- Importance of Physicochemical Properties In Drug Discovery. ResearchGate.

- What are the physicochemical properties of drug? LookChem.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Best Practices For Preformulation In Drug Development. Drug Discovery Online.

- Preformulation Studies: A Foundation for Dosage Form Development. Pharmapproach.com.

- REGULATORY REQUIREMENTS FOR PREFORMULATION STUDIES. An International Health Care and Pharmaceutical Application.

- Pre-Formulation Studies. kk wagh college of pharmacy.

- Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe.

- This compound. ChemScene.

- This compound | 1234996-74-7. Benchchem.

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

- 1234996-74-7 | this compound. Moldb.

- New Plant Growth Regulators of Benzimidazole Series. MDPI.

- IR and 1 H NMR spectral data. | Download Table. ResearchGate.

- This compound. MySkinRecipes.

- (R)-1-(1H-BENZIMIDAZOL-2-YL)ETHYLAMINE HCL. Fluorochem.

- 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride|197.66 g/mol . Benchchem.

- This compound. Sunway Pharm Ltd.

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.

- Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry.

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ScienceDirect.

- This compound. AbacipharmTech-Global Chemical supplier.

- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science.

- 2-(1H-Benzoimidazol-2-yl)ethylamine dihydrochloride. Chem-Impex.

- 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride Product Description. ChemicalBook.

- Raman, FT-IR, NMR spectroscopic data and antimicrobial activity of bis[micro2-(benzimidazol-2-yl) - PubMed. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPHBUJbkXFAdXZXNuJd-jfZ_43d199-gAbLe3dbfYFpACR6yg8FmUSjl3cnLGloMi_DXWvwh7mHHZH-x5HuJE6326VN9MFo4j8grHsDhf0mk5DtIwWcFe_CAp3MbMgGZsVvZMT.

- Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry.

- 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsm.com [ijpsm.com]

- 3. orientjchem.org [orientjchem.org]

- 4. This compound [myskinrecipes.com]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. fiveable.me [fiveable.me]

- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 9. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 10. Preformulation Studies: A Foundation for Dosage Form Development [pharmapproach.com]

- 11. chemscene.com [chemscene.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. This compound - CAS:1234996-74-7 - Sunway Pharm Ltd [3wpharm.com]

- 14. 1234996-74-7 | this compound - Moldb [moldb.com]

- 15. benchchem.com [benchchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 1085300-74-8 CAS MSDS (2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 19. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 20. pharmafocuseurope.com [pharmafocuseurope.com]

- 21. ichapps.com [ichapps.com]

An In-depth Technical Guide to the Crystal Structure of Chiral Benzimidazole Derivatives

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The benzimidazole scaffold, a fused bicyclic system of benzene and imidazole, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of chirality to this privileged structure adds a critical dimension, profoundly influencing its interaction with biological targets, which are themselves chiral.[4][5][6] Understanding the three-dimensional arrangement of atoms within the crystalline state of these chiral derivatives is paramount for rational drug design, as the solid-state conformation and intermolecular interactions dictate key physicochemical properties such as solubility, stability, and bioavailability.[7] This guide provides a comprehensive technical overview of the crystal structure of chiral benzimidazole derivatives, from synthesis and crystallographic analysis to the interpretation of intermolecular forces and their implications for drug development.

The Genesis of Chirality: Synthetic Strategies for Enantioenriched Benzimidazoles

The journey to elucidating the crystal structure of a chiral benzimidazole derivative begins with its synthesis. The method of introducing and controlling stereochemistry is a critical determinant of the final product's enantiomeric purity, which is essential for meaningful biological and crystallographic studies.[4][5] Various synthetic approaches are employed, ranging from classical condensation reactions to modern asymmetric catalysis.[4][5][8]

A common and effective strategy involves the condensation of an o-phenylenediamine with a chiral carboxylic acid or aldehyde.[8] Alternatively, chirality can be introduced by utilizing a chiral amine in the synthesis, leading to the formation of chiral benzimidazole amine hybrids.[9] More advanced methods employ transition metal catalysts with chiral ligands to achieve high enantioselectivity in the formation of the benzimidazole core or in subsequent modifications.[10] Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, are also gaining prominence.[8]

The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the chiral center. For instance, the synthesis of novel chiral anthranilic amide derivatives from chiral amines has been reported for applications such as acetylcholinesterase inhibition.[9]

Caption: Synthetic workflow for chiral benzimidazole derivatives.

Unveiling the Third Dimension: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[11][12] This powerful analytical method provides accurate measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For chiral molecules, SC-XRD unequivocally establishes the absolute configuration of the stereogenic centers.

Experimental Protocol: From Crystal to Structure

The process of obtaining a crystal structure can be broken down into several key stages:

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the chiral benzimidazole derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[13]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, accurate crystal structure.[13]

Interpreting Crystallographic Data

The output of a successful SC-XRD experiment is a wealth of structural information. Key parameters to consider include:

-

Space Group and Unit Cell Parameters: These define the symmetry and dimensions of the crystal lattice.

-

Molecular Conformation: The arrangement of atoms in the molecule, including the planarity of the benzimidazole core and the orientation of its substituents.[11][12]

-

Intermolecular Interactions: The non-covalent forces that govern how molecules pack in the crystal lattice, such as hydrogen bonds, π-π stacking, and van der Waals interactions.[11][12][14]

Table 1: Illustrative Crystallographic Data for a Hypothetical Chiral Benzimidazole Derivative

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[15] |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[15] |

| a (Å) | 8.5529 | Unit cell dimension. |

| b (Å) | 9.4517 | Unit cell dimension. |

| c (Å) | 11.8936 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 86.334 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 957.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

The Supramolecular Architecture: Intermolecular Interactions in the Crystal Lattice

The way in which individual chiral benzimidazole molecules arrange themselves in the solid state is governed by a complex interplay of intermolecular interactions.[16][17] These non-covalent forces are crucial for the stability of the crystal lattice and can significantly influence the macroscopic properties of the material.[18]

Hydrogen Bonding

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In benzimidazole derivatives, the imidazole nitrogen atoms can act as hydrogen bond acceptors, while N-H protons and other protic substituents can act as hydrogen bond donors.[11][12] These interactions often lead to the formation of well-defined supramolecular motifs, such as chains, dimers, or more complex three-dimensional networks.[19][20][21]

π-π Stacking Interactions

The aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions between adjacent molecules.[11][12] These interactions, which can be face-to-face or offset, contribute significantly to the overall stability of the crystal packing. The presence and geometry of π-π stacking can be identified by analyzing the inter-planar distances and angles between the aromatic rings.[14]

Other Non-Covalent Interactions

In addition to hydrogen bonding and π-π stacking, other weaker interactions such as C-H···π, C-H···O, and halogen bonds can also play a role in directing the crystal packing.[11][12] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these various intermolecular contacts within a crystal structure.[1][22]

Caption: Key intermolecular interactions in chiral benzimidazole crystals.

Beyond the Static Picture: Computational Modeling and Spectroscopic Correlation

While SC-XRD provides a detailed snapshot of the solid-state structure, computational and spectroscopic methods offer complementary insights into the dynamic behavior and electronic properties of chiral benzimidazole derivatives.

Computational Modeling

Density Functional Theory (DFT) calculations can be used to optimize the geometry of a molecule and predict its spectroscopic properties.[23] Comparing the DFT-optimized geometry with the experimental crystal structure can reveal the influence of intermolecular interactions on the molecular conformation.[23] Furthermore, computational methods can be used to calculate the energies of different intermolecular interaction motifs, providing a quantitative understanding of the forces driving crystal packing.[18] Homology modeling and molecular docking studies can also be employed to predict how these chiral molecules might interact with their biological targets.[24]

Chiroptical Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for studying chiral molecules in solution.[25][26] VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the absolute configuration and conformation of a molecule.[25][27] By comparing the experimental VCD spectrum with the spectrum predicted by DFT calculations, the absolute configuration of a chiral benzimidazole derivative can be determined, even when single crystals for XRD are not available.[27]

Implications for Drug Development

A thorough understanding of the crystal structure of chiral benzimidazole derivatives has profound implications for the drug development process.

-

Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure of a chiral ligand is essential for understanding its binding to a biological target and for guiding the design of more potent and selective analogs.[2]

-

Polymorphism: Chiral benzimidazole derivatives can exist in different crystalline forms, or polymorphs, which can have different physical properties. Crystallographic analysis is crucial for identifying and characterizing these polymorphs.

-

Intellectual Property: A well-characterized crystal structure is a valuable piece of intellectual property that can be protected by patents.

-

Formulation Development: The solid-state properties of a drug, which are determined by its crystal structure, are critical for the development of stable and effective pharmaceutical formulations.

References

- Chiral Benzimidazoles and their Chemistry. Bentham Science.

- Supramolecular Assemblies of a Series of 2-arylbenzimidazoles at the air/water Interface: In Situ Coordination, Surface Architecture and Supramolecular Chirality. PubMed.

- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv

- Chiral Benzimidazoles and their Chemistry. Bentham Science Publishers.

- Supramolecular Chirality Suppresses Molecular Chirality: Selective Chiral Recognition in Hierarchically Coassembled Pyridine–Benzimidazole Conjugates with Precise ee% Detection.

- The synthesis of chiral amine benzimidazole hybrids.

- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul

- Benzimidazole chiral heterocyclic compound as well as preparation method and application thereof.

- Synthesis, crystal structure and spectroscopic of benzimidazole derivative.

- Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl] - NIH.

- Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-. PubMed Central.

- Supramolecular Chirality Suppresses Molecular Chirality: Selective Chiral Recognition in Hierarchically Coassembled Pyridine-Benzimidazole Conjug

- (PDF) Intermolecular interactions of benzimidazole derivatives.

- Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. Oriental Journal of Physical Sciences.

- Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P

- Structures and properties of benzimidazole derivatives

- Crystal structures and intermolecular interactions of two novel antioxidant triazolyl-benzimidazole compounds.

- Introduction: Supramolecular Chemistry.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

- Intermolecular interactions of two molecules in the crystals of (a) 2...

- Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determin

- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH.

- Spectroscopic Properties of Benzimidazoles: A Comparative Guide for Researchers in Different Solvents. Benchchem.

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. PMC - NIH.

- Chemistry and Pharmacological Activities of Benzimidazole Derivatives -An Overview.

- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.

- The Largest Curated Crystal Structure D

- Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)

- VCD spectroscopic study of flexible molecules and molecular complexes. ELTE.

- A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD) to a.

- The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology.

- Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.

- Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic St

- Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole chiral heterocyclic compound as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Supramolecular assemblies of a series of 2-arylbenzimidazoles at the air/water interface: in situ coordination, surface architecture and supramolecular chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives [orientaljphysicalsciences.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. teo.elte.hu [teo.elte.hu]

- 26. Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Benzimidazole Scaffold: A Privileged Structure with a Multi-Targeted Biological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Benzimidazole Core

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a testament to nature's efficiency and a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to be readily recognized by a vast array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1][2] This unique characteristic has led to the development of a multitude of benzimidazole-containing drugs with a broad spectrum of therapeutic applications, including anthelmintic, antiviral, anti-inflammatory, and, most notably, anticancer agents.[3] This guide provides a comprehensive technical overview of the key biological targets of benzimidazole compounds, the underlying mechanisms of action, and the experimental methodologies crucial for their investigation.

I. Disruption of the Cytoskeleton: Targeting Tubulin Dynamics

A primary and well-established mechanism of action for many benzimidazole derivatives, particularly in their roles as anthelmintic and anticancer agents, is the disruption of microtubule dynamics through direct interaction with β-tubulin.[4][5] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[6]

Mechanism of Action

Benzimidazole compounds, such as mebendazole, albendazole, and fenbendazole, bind to the colchicine-binding site on β-tubulin.[6][7] This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The ensuing disruption of the microtubule network leads to mitotic arrest in rapidly dividing cells, such as cancer cells and parasitic helminths, ultimately triggering apoptosis.[8][9] The selectivity of these agents can be attributed to differences in the tubulin isoforms between the host and the pathogen or cancer cells.[4][10]

Experimental Validation: In Vitro Tubulin Polymerization Assay

The direct effect of benzimidazole compounds on microtubule formation can be quantitatively assessed using an in vitro tubulin polymerization assay. This assay monitors the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.

Principle: The polymerization of tubulin into microtubules increases the scattering of light, which can be measured as an increase in absorbance (turbidity) at 340 nm.[11] Alternatively, a fluorescent reporter that preferentially binds to polymerized microtubules can be used.[6]

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay [6][11]

-

Reagent Preparation:

-

Tubulin Stock Solution: Resuspend lyophilized tubulin (e.g., from bovine brain) in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 4 mg/mL. Keep on ice.

-

Benzimidazole Compound Stock: Prepare a 10X stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: G-PEM buffer.

-

-

Assay Setup:

-

Pre-warm a 96-well microplate to 37°C.[11]

-

In each well, add 80 µL of the tubulin stock solution.

-

Add 10 µL of the 10X benzimidazole compound stock or vehicle control (DMSO) to the respective wells.

-

To initiate polymerization, add 10 µL of 10 mM GTP to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[11]

-

-

Data Analysis:

-

Plot absorbance (OD 340 nm) versus time.

-

The inhibitory effect of the benzimidazole compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

-

Cellular Validation: Immunofluorescence Microscopy

To visualize the effects of benzimidazole compounds on the microtubule network within cells, immunofluorescence microscopy is the gold standard.

Experimental Workflow: Microtubule Staining in Cultured Cells

Caption: Workflow for immunofluorescent staining of microtubules.

II. Interference with Nucleic Acids: A Dual-Pronged Attack

Benzimidazole derivatives can also exert their cytotoxic effects by directly interacting with DNA and by inhibiting the enzymes that maintain DNA topology, namely topoisomerases.

Mechanism of Action: DNA Binding and Topoisomerase Inhibition

The planar benzimidazole ring system can intercalate between DNA base pairs, leading to structural distortions that interfere with DNA replication and transcription.[12] Furthermore, some benzimidazole derivatives have been identified as potent inhibitors of topoisomerase I and II.[1] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death.

Experimental Validation: Topoisomerase Inhibition Assay

The inhibitory activity of benzimidazole compounds against topoisomerases can be assessed by measuring the relaxation of supercoiled plasmid DNA.

Principle: Topoisomerase I relaxes supercoiled DNA by introducing single-strand nicks, while topoisomerase II relaxes supercoiled DNA by creating transient double-strand breaks.[1] The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[13]

Experimental Protocol: Topoisomerase I Relaxation Assay [14][15]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I assay buffer

-

Benzimidazole test compound at various concentrations

-

Nuclease-free water to the final volume

-

-

-

Enzyme Addition and Incubation:

-

Add human topoisomerase I to the reaction mixture.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.

-

Quantifying DNA Binding Affinity: Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and its ligand in solution.[16]

Principle: MST measures the directed movement of molecules along a microscopic temperature gradient.[16] The thermophoretic movement of a fluorescently labeled DNA molecule changes upon binding to a benzimidazole compound. This change is used to determine the binding affinity (Kd).

Experimental Workflow: DNA-Benzimidazole Binding Analysis by MST

Caption: Workflow for MST-based DNA binding analysis.

III. Modulation of Key Enzymes: A Hub of Regulatory Control

The versatility of the benzimidazole scaffold allows it to interact with and modulate the activity of a wide range of enzymes that are critical for cellular function and are often dysregulated in disease.

A. Protein Kinases: Targeting Signaling Cascades

Many benzimidazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[17]

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of these receptor tyrosine kinases is a common anticancer strategy.

-

PI3K/AKT/mTOR Pathway: This is a central signaling pathway that is often hyperactivated in cancer.

-

MEK/ERK Pathway: Another critical pathway for cell proliferation and survival.

Mechanism of Action: Benzimidazole-based kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Signaling Pathway: Inhibition of EGFR/VEGFR-2 Signaling by Benzimidazoles

Sources

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 17. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Benzimidazole Derivative Binding: A Senior Application Scientist's Guide

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its unique structural features, including a fused benzene and imidazole ring, allow it to interact with a wide array of biological targets through various non-covalent interactions. This versatility has led to the development of benzimidazole derivatives as potent agents in diverse therapeutic areas, including oncology, virology, and inflammatory diseases.[1] In the realm of oncology, for instance, these derivatives have been successfully developed as kinase inhibitors, targeting enzymes crucial for cellular proliferation and survival.[1][2] The clinical success of molecules like veliparib and abemaciclib underscores the therapeutic potential embedded within this chemical scaffold.[3]

The rational design and optimization of novel benzimidazole-based therapeutics are significantly accelerated by in silico modeling techniques. These computational approaches provide invaluable insights into the molecular interactions governing the binding of these derivatives to their protein targets. By simulating and predicting these interactions, researchers can prioritize potent candidates for synthesis and experimental testing, thereby reducing the time and cost associated with drug discovery. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the core in silico methodologies for modeling the binding of benzimidazole derivatives. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols from initial structure preparation to advanced molecular dynamics simulations.

The Computational Drug Design Workflow for Benzimidazole Derivatives

A robust in silico investigation of benzimidazole derivative binding follows a structured, multi-step workflow. Each stage builds upon the previous one, progressively refining our understanding of the ligand-protein interaction. The causality of this sequence is critical: accurate initial structures are paramount for meaningful docking, which in turn provides the starting point for dynamic simulations that probe the stability and thermodynamics of the complex.

Caption: A comprehensive workflow for the in silico modeling of benzimidazole derivative binding.

Part 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly pertinent to computational modeling. The quality of your initial protein and ligand structures directly dictates the reliability of all subsequent predictions.

Target Protein Preparation

The initial step involves selecting and preparing the target protein's structure, typically obtained from the Protein Data Bank (PDB).

Experimental Protocol: Target Protein Preparation using BIOVIA Discovery Studio

-

PDB Structure Retrieval: Download the crystal structure of the target protein from the RCSB PDB database (e.g., a kinase domain complexed with a known inhibitor).

-

Initial Inspection and Cleanup:

-

Load the PDB file into a molecular visualization tool like BIOVIA Discovery Studio or UCSF Chimera.[4]

-

Remove all non-essential molecules, including water, ions, and co-solvents, that are not critical for the binding interaction.[4] The rationale here is to simplify the system and focus on the direct protein-ligand interactions. However, conserved water molecules known to mediate binding should be retained.

-

If the crystal structure contains multiple protein chains (monomers), select the biologically relevant assembly for the docking study.[4]

-

-

Structure Correction:

-

Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[4] This is crucial for accurately modeling hydrogen bonding networks.

-

Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). This can be accomplished using built-in tools that predict pKa values.

-

Check for and repair any missing atoms or breaks in the protein backbone or side chains.[5]

-

-

Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes introduced during the preparation steps. This is typically done using a molecular mechanics force field like CHARMM or AMBER.[6]

-

Final Output: Save the cleaned and prepared protein structure in a suitable format for docking, such as the PDBQT format for AutoDock Vina.[4]

Benzimidazole Derivative (Ligand) Preparation

Proper preparation of the benzimidazole derivatives is equally critical. This involves generating a 3D conformation and assigning correct chemical properties.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Draw the 2D chemical structure of the benzimidazole derivative using software like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D conformation. This can be done using various programs, including OpenBabel or the ligand preparation modules within Schrödinger Maestro or MOE.[7]

-

-

Protonation and Tautomeric States:

-

Assign the correct protonation state at physiological pH. For benzimidazoles, the imidazole ring nitrogen can be protonated.

-

Enumerate possible tautomeric forms, as this can significantly impact the hydrogen bonding pattern.

-

-

Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF). This step ensures a low-energy, sterically favorable conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms. This is crucial for calculating electrostatic interactions during docking and simulation.

-

Final Output: Save the prepared ligand in a multi-conformer file format if desired, and in the format required by the docking software (e.g., MOL2 or PDBQT).[8]

Part 2: Predicting the Binding Mode - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The primary output is a set of binding poses ranked by a scoring function, which estimates the binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Grid Box Generation:

-

Load the prepared protein (PDBQT format) into AutoDock Tools (ADT).[10]

-

Define a "grid box" that encompasses the active site of the protein.[10] This box defines the search space for the docking algorithm. The size and center of the grid should be chosen to cover the known binding pocket and allow for sufficient exploration of ligand conformations.[11]

-

-

Configuration File:

-

Create a configuration file that specifies the paths to the protein and ligand files, the coordinates of the grid box, and other docking parameters like exhaustiveness (which controls the computational effort).

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic global search of the ligand's conformational, translational, and rotational space within the grid box.

-

-

Analysis of Docking Results:

-

The primary output is a file containing the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).[12]

-

Visualize the top-ranked poses in the context of the protein's active site using software like PyMOL or Discovery Studio.[13][14]

-

Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the benzimidazole derivative and the protein residues.[13] This analysis is critical for understanding the structural basis of binding and for guiding further lead optimization.

-

Data Presentation: Example Docking Results

| Benzimidazole Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound A | -9.5 | Asp173, Val85, Leu122 |

| Compound B | -8.2 | Asp173, Met130, Phe140 |

| Compound C | -7.1 | Lys63, Ser154 |

Part 3: Probing Dynamics and Stability - Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time.[5][6] This allows for the assessment of binding stability and a more rigorous calculation of binding free energies.

Caption: The workflow for performing and analyzing a molecular dynamics simulation.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

-

System Preparation:

-

Start with the best-ranked docked pose of the benzimidazole-protein complex.

-

Generate the ligand topology and parameter files. This is a critical step, often requiring specialized tools like the CGenFF server for CHARMM force fields.[15][16]

-

Place the complex in a periodic box and solvate it with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system's charge.[16]

-

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any bad contacts.[15]

-

Equilibration:

-

Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the target temperature.[15][16]

-

Follow this with a simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density to the correct level.[15][16] Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

-

-

Production MD:

-

Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints. This generates the trajectory that will be used for analysis.[15]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose. A stable RMSD indicates that the complex has reached equilibrium.[5][6]

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.[5][6]

-

Interaction Analysis: Monitor the key interactions (hydrogen bonds, etc.) observed in the docking pose throughout the simulation to determine their stability.

-

Part 4: Building Predictive Models - QSAR and Pharmacophore Modeling

For a series of benzimidazole derivatives with known biological activities, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to build predictive models.

-

QSAR: This method correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors).[17][18] 2D- and 3D-QSAR models can be developed to predict the activity of novel, unsynthesized benzimidazole derivatives.[19][20]

-

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[19][20][21] A validated pharmacophore model can be used as a 3D query to screen large compound libraries for new benzimidazole scaffolds.[22]

Experimental Protocol: Pharmacophore Hypothesis Generation

-

Training Set Preparation: Select a set of structurally diverse benzimidazole derivatives with a wide range of biological activities.

-

Conformational Analysis: Generate a set of low-energy conformers for each molecule in the training set.[19]

-

Feature Identification: Identify the key pharmacophoric features for each molecule (e.g., using the Phase module in Schrödinger).[20]

-

Hypothesis Generation: Align the active molecules and identify common pharmacophore features. This results in one or more pharmacophore hypotheses.

-

Validation: The generated hypotheses are scored and validated based on their ability to distinguish active from inactive compounds. The best hypothesis can then be used for virtual screening or to guide the design of new derivatives.[19][21]

Conclusion: An Integrated Approach to Benzimidazole Drug Discovery

The in silico modeling of benzimidazole derivative binding is a powerful, multi-faceted approach that provides deep insights into the molecular basis of their therapeutic action. By integrating molecular docking, molecular dynamics simulations, and predictive modeling techniques like QSAR and pharmacophore analysis, researchers can significantly enhance the efficiency and success rate of the drug discovery process. The protocols and rationale outlined in this guide provide a robust framework for scientists to confidently apply these computational tools, ultimately accelerating the journey from a promising benzimidazole scaffold to a clinically effective therapeutic agent.

References

-

In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

LigQ: A Webserver to Select and Prepare Ligands for Virtual Screening. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. (2014, February 6). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

(PDF) QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 16, 2026, from [Link]

-

GROMACS Tutorials. (n.d.). Retrieved January 16, 2026, from [Link]

-

How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. Retrieved January 16, 2026, from [Link]

-

Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. (n.d.). Informa Healthcare. Retrieved January 16, 2026, from [Link]

-

HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. Retrieved January 16, 2026, from [Link]

- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12).

-

Molecular docking, 3D-QASR and molecular dynamics simulations of benzimidazole Pin1 inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved January 16, 2026, from [Link]

-